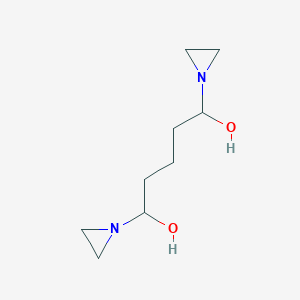![molecular formula C7H6N4S B14363820 7,8-Dihydro[1,3]thiazolo[3,2-e]purine CAS No. 91808-94-5](/img/structure/B14363820.png)
7,8-Dihydro[1,3]thiazolo[3,2-e]purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro[1,3]thiazolo[3,2-e]purine is a heterocyclic compound that features a fused ring system combining thiazole and purine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine typically involves the cyclization of purine-6-thione with 1,2-dibromoethane. This reaction is carried out under reflux conditions in the presence of a base such as dimethylformamide (DMF). The product is then purified through various chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing halogens.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro[1,3]thiazolo[3,2-e]purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro[1,3]thiazolo[3,2-e]purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with DNA or RNA, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring but are fused with a pyridine ring instead of a purine ring.
Thiazolo[3,2-a]pyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring, showing structural similarity to purines.
Uniqueness: 7,8-Dihydro[1,3]thiazolo[3,2-e]purine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91808-94-5 |
|---|---|
Molekularformel |
C7H6N4S |
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
7,8-dihydropurino[8,9-b][1,3]thiazole |
InChI |
InChI=1S/C7H6N4S/c1-2-12-7-10-5-3-8-4-9-6(5)11(1)7/h3-4H,1-2H2 |
InChI-Schlüssel |
NFSMQBGLKIDQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC3=CN=CN=C3N21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



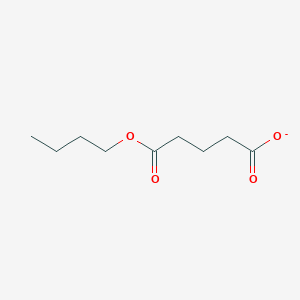
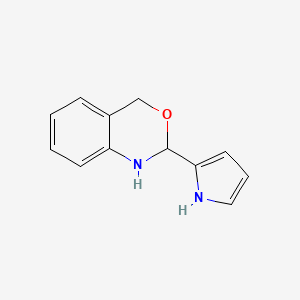
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
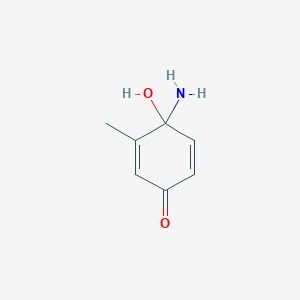
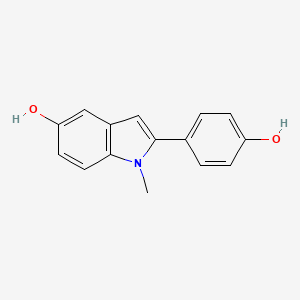
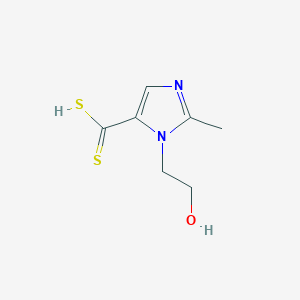

![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
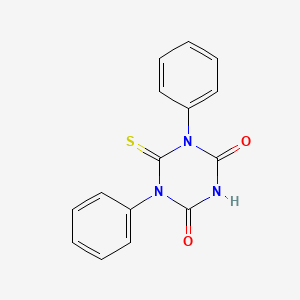

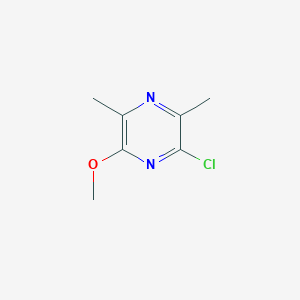
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
